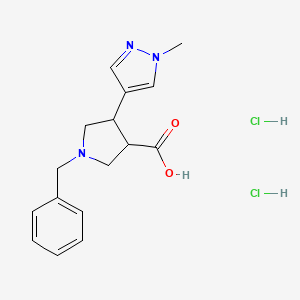

1-benzyl-4-(1-methyl-1H-pyrazol-4-yl)pyrrolidine-3-carboxylic acid dihydrochloride

Description

Properties

Molecular Formula |

C16H21Cl2N3O2 |

|---|---|

Molecular Weight |

358.3 g/mol |

IUPAC Name |

1-benzyl-4-(1-methylpyrazol-4-yl)pyrrolidine-3-carboxylic acid;dihydrochloride |

InChI |

InChI=1S/C16H19N3O2.2ClH/c1-18-9-13(7-17-18)14-10-19(11-15(14)16(20)21)8-12-5-3-2-4-6-12;;/h2-7,9,14-15H,8,10-11H2,1H3,(H,20,21);2*1H |

InChI Key |

NYYUUMGNUMYBRD-UHFFFAOYSA-N |

Canonical SMILES |

CN1C=C(C=N1)C2CN(CC2C(=O)O)CC3=CC=CC=C3.Cl.Cl |

Origin of Product |

United States |

Preparation Methods

Multi-Step Synthesis Approach

Step 1: Synthesis of the Pyrazole Ring

The pyrazole ring with the desired methyl substitution at position 1 can be synthesized via hydrazine-mediated cyclization of α,β-unsaturated carbonyl compounds or chalcone derivatives. For example, a chalcone derivative bearing a suitable substituent reacts with hydrazine hydrate to form the pyrazole ring through 1,3-dipolar cycloaddition.

- Solvent: Ethanol or acetic acid

- Catalyst: None or acid catalysis

- Temperature: Reflux (80-100°C)

- Use of excess hydrazine hydrate improves yield.

- Purification via recrystallization from ethanol.

Table 1: Pyrazole Ring Formation Conditions

| Parameter | Typical Range | Notes |

|---|---|---|

| Solvent | Ethanol, Acetic acid | Solvent choice affects cyclization efficiency |

| Temperature | 80-100°C | Reflux conditions preferred |

| Hydrazine hydrate | Excess | Ensures complete cyclization |

Formation of the Pyrrolidine Core

Step 2: Construction of the Pyrrolidine Ring

The pyrrolidine core can be assembled via cyclization of amino acid derivatives or through Mannich-type reactions involving aldehydes and amines.

- Condensation of a suitable amino acid or amino alcohol with formaldehyde or analogous aldehydes.

- Cyclization facilitated by acid or base catalysis.

- Solvent: Toluene or ethanol

- Catalyst: Acid (e.g., p-toluenesulfonic acid) or base (e.g., sodium hydroxide)

- Temperature: Reflux or slightly elevated temperatures (60-80°C)

- Use of protecting groups may be necessary to prevent side reactions.

- Reaction monitoring via TLC ensures completion.

Benzylation and Final Functionalization

Step 3: Benzylation of the Nitrogen

The benzyl group is introduced via nucleophilic substitution using benzyl halides (e.g., benzyl chloride) in the presence of a base such as potassium carbonate.

- Solvent: Acetone or DMF

- Temperature: Room temperature to 50°C

- Base: Potassium carbonate or sodium hydride

Step 4: Carboxylation and Salt Formation

The carboxylic acid group is introduced via oxidation of suitable precursors or via carboxylation of the pyrrolidine ring using reagents like carbon dioxide under pressure.

The final step involves salt formation :

- Treatment with hydrochloric acid to generate the dihydrochloride salt, improving water solubility.

- Solvent: Water or ethanol

- Acid: Hydrochloric acid

- Temperature: Room temperature or slight heating

Optimization Strategies and Reaction Efficiency

- Temperature control: Reactions like cyclization and benzylation benefit from precise temperature regulation to maximize yield and minimize side products.

- Choice of solvent: Polar aprotic solvents (DMF, DMSO) enhance nucleophilic substitutions.

- Catalysis: Acid or base catalysis accelerates ring formation and substitution reactions.

- Monitoring: Use of TLC, HPLC, and NMR during each step ensures reaction completeness and purity.

Data Table Summarizing Key Reaction Conditions

| Step | Reagents | Solvent | Catalyst | Temperature | Yield Optimization |

|---|---|---|---|---|---|

| Pyrazole formation | Hydrazine hydrate | Ethanol | None | Reflux (80-100°C) | Excess hydrazine, recrystallization |

| Pyrrolidine synthesis | Amino acid derivative + formaldehyde | Ethanol | Acid/Base | 60-80°C | Protecting groups, TLC monitoring |

| Benzylation | Benzyl chloride + K2CO3 | Acetone/DMF | None | Room temp to 50°C | Excess benzyl chloride, inert atmosphere |

| Carboxylation | CO₂ under pressure | Water/Ethanol | None | Room temp | Controlled CO₂ pressure |

Chemical Reactions Analysis

1-Benzyl-4-(1-methyl-1H-pyrazol-4-yl)pyrrolidine-3-carboxylic acid dihydrochloride undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides or other oxidation products.

Reduction: Reduction reactions can lead to the formation of reduced derivatives.

Substitution: The compound can undergo substitution reactions, particularly at the benzyl and pyrazole moieties.

Condensation: Condensation reactions can be used to form more complex structures by reacting with other suitable compounds.

Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts for substitution and condensation reactions. The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

1-Benzyl-4-(1-methyl-1H-pyrazol-4-yl)pyrrolidine-3-carboxylic acid dihydrochloride has several scientific research applications:

Chemistry: It is used as a building block for the synthesis of more complex organic molecules.

Biology: The compound is studied for its potential biological activities, including antimicrobial and antiviral properties.

Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

Industry: The compound is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-benzyl-4-(1-methyl-1H-pyrazol-4-yl)pyrrolidine-3-carboxylic acid dihydrochloride involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

Key Observations:

Compound B’s additional methyl group at pyrazole-3 may enhance lipophilicity but reduce solubility compared to the target compound .

Salt Forms Influence Solubility :

Anticonvulsant Activity:

Structural-Activity Relationships (SAR):

- Benzyl vs. Alkyl Substitutions : Compound A (methyl at pyrrolidine-1) likely exhibits reduced CNS penetration compared to the target compound’s benzyl group due to lower lipophilicity .

- Pyrazole Modifications : The 1,3-dimethylpyrazole in Compound B could improve metabolic stability but may reduce binding affinity due to steric effects .

Research Findings and Implications

- Synthesis and Refinement : The target compound’s crystal structure may be resolved using SHELX programs (e.g., SHELXL), which are widely employed for small-molecule refinement .

Biological Activity

1-Benzyl-4-(1-methyl-1H-pyrazol-4-yl)pyrrolidine-3-carboxylic acid dihydrochloride (CAS Number: 1411681-50-9) is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews its synthesis, biological properties, and relevant research findings, supported by data tables and case studies.

The molecular formula of the compound is with a molecular weight of 285.34 g/mol. The structure features a pyrrolidine ring substituted with a pyrazole moiety, which is known for conferring various biological activities.

| Property | Value |

|---|---|

| CAS Number | 1411681-50-9 |

| Molecular Formula | C16H19N3O2 |

| Molecular Weight | 285.34 g/mol |

| Melting Point | Not Available |

| Density | Not Available |

Biological Activity

Research indicates that compounds with similar structures exhibit a range of biological activities, including anticancer, anti-inflammatory, and antimicrobial properties. The specific biological activity of this compound has been explored in several studies.

Anticancer Activity

In vitro studies have demonstrated that derivatives of the pyrrolidine structure can exhibit significant anticancer properties. For instance, a study involving modified pyrrolidine derivatives showed varying levels of cytotoxicity against human cancer cell lines such as A549 (lung adenocarcinoma) and others. The compound's activity was compared to standard chemotherapeutics like cisplatin.

Table 1: Anticancer Activity of Pyrrolidine Derivatives

| Compound | Cell Line | IC50 (µM) | Viability Post-Treatment (%) |

|---|---|---|---|

| 1-Benzyl-4-(1-methyl...) | A549 | 78 | 78% |

| Cisplatin | A549 | 5 | 20% |

| Modified Compound | A549 | 66 | 66% |

The compound exhibited moderate activity with an IC50 value indicating its potential as an anticancer agent, although further modifications were necessary to enhance efficacy.

The mechanism by which this compound exerts its biological effects may involve the inhibition of key enzymes or pathways associated with cancer cell proliferation. For example, it has been suggested that similar compounds inhibit histone deacetylases (HDACs) and other targets involved in tumorigenesis .

Case Studies

A notable case study involved the synthesis and evaluation of various derivatives based on the core structure of 1-benzyl-4-(1-methyl-1H-pyrazol-4-yl)pyrrolidine. These studies aimed to optimize the anticancer activity through structural modifications, leading to compounds that significantly reduced viability in cancer cell lines while maintaining lower toxicity in non-cancerous cells.

Study Findings

In one study, derivatives with specific substitutions on the phenyl ring demonstrated enhanced anticancer properties compared to the parent compound. For example:

- Compound X with a 4-chloro substitution showed reduced A549 viability to 64%.

- Compound Y with a dimethylamino group exhibited the highest potency among tested derivatives.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.